molecular formula C21H30O3 B11969888 16 alpha,17 alpha-Epoxypregnenolone

16 alpha,17 alpha-Epoxypregnenolone

Cat. No.: B11969888
M. Wt: 330.5 g/mol
InChI Key: UQVIXFCYKBWZPJ-QJYPHQRNSA-N
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Description

16α,17α-Epoxypregnenolone (CAS: 974-23-2) is a steroidal compound with the molecular formula C₂₁H₃₀O₃ and a molecular weight of 330.46 g/mol . It belongs to the epoxy steroid class, characterized by an oxygen-containing three-membered cyclic ether (epoxide) bridging the C16α and C17α positions of the pregnane skeleton. Key properties include:

  • Melting point: 185–188°C
  • Boiling point: 462.3°C at 760 mmHg
  • Density: 1.2±0.1 g/cm³
  • Solubility: Limited aqueous solubility; typically dissolved in organic solvents like DMSO for research applications .

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

1-[(4R,6S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone

InChI

InChI=1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14?,15?,16?,17?,18-,19?,20?,21-/m1/s1

InChI Key

UQVIXFCYKBWZPJ-QJYPHQRNSA-N

Isomeric SMILES

CC(=O)[C@]12[C@H](O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C

Canonical SMILES

CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 16 alpha,17 alpha-Epoxypregnenolone can be synthesized through several chemical reactions involving pregnenolone as the starting material. One common method involves the oxidation of pregnenolone followed by epoxidation to introduce the epoxy group at the 16 alpha and 17 alpha positions . The reaction conditions typically include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of 16 alpha,17 alpha-Epoxypregnenolone often involves the biotransformation of steroids using microbial strains. For instance, certain strains of Cladosporium sp. have been shown to convert pregnenolone into 16 alpha,17 alpha-Epoxypregnenolone under optimized fermentation conditions . This method is advantageous due to its efficiency and cost-effectiveness.

Mechanism of Action

The mechanism of action of 16 alpha,17 alpha-Epoxypregnenolone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between 16α,17α-Epoxypregnenolone and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications CAS Number Key Applications/Notes
16α,17α-Epoxypregnenolone C₂₁H₃₀O₃ 330.46 Epoxide at C16α,17α; 3β-hydroxy group 974-23-2 Steroid synthesis intermediate
16β-Methyl-16α,17α-epoxypregnenolone C₂₂H₃₂O₃ 344.49 16β-methyl group; enhanced lipophilicity 1922-48-1 Pharmaceutical intermediate
16,17-Epoxy-21-acetoxypregnenolone C₂₃H₃₂O₅ 388.50 21-acetate group; increased steric bulk 28444-97-5 Research in steroid metabolism
16,17-Epoxypregnenolone acetate C₂₃H₃₂O₄ 372.50 Acetylated 3β-hydroxy group 34209-81-9 Produced by Burkholderia cepacia
17α-Acetoxypregnenolone C₂₃H₃₄O₄ 374.50 17α-acetate group; no epoxide 2381-45-5 Historical use in progesterone synthesis

Pharmacological and Toxicological Data

  • Stable under standard storage conditions but degrades upon combustion, releasing toxic fumes .
  • 16β-Methyl derivative :

    • Demonstrates higher acute toxicity (LD₅₀ values: >300 mg/kg in rodents) and requires storage at -80°C to maintain stability .

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